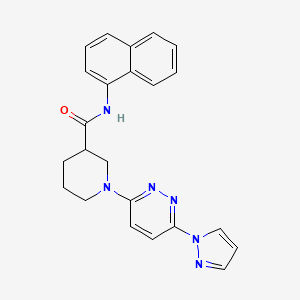![molecular formula C18H20BrNO2S B2435261 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide CAS No. 496015-41-9](/img/structure/B2435261.png)
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring substituted with a bromine atom and a sulfonamide group, which is further connected to a cyclohexene moiety via an ethyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide typically involves multiple steps:
-
Bromination of Naphthalene: : The initial step involves the bromination of naphthalene to introduce a bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Sulfonation: : The brominated naphthalene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
-
Amidation: : The sulfonyl chloride intermediate is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form the sulfonamide linkage. This step typically requires a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction: : The cyclohexene moiety can be oxidized to form epoxides or diols, while reduction can lead to the formation of cyclohexane derivatives.
-
Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) and potassium carbonate (K₂CO₃) in a suitable solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azido derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of cyclohexane derivatives.
Coupling Reactions: Formation of biaryl or styrene derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In materials science, the compound’s structural features can be utilized in the design of new materials with specific properties, such as liquid crystals or organic semiconductors.
作用機序
The mechanism by which 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide exerts its effects depends on its application. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclohexene moiety may interact with hydrophobic pockets within the target enzyme, enhancing binding affinity.
類似化合物との比較
Similar Compounds
4-bromo-N-[2-(cyclohexyl)ethyl]naphthalene-1-sulfonamide: Lacks the double bond in the cyclohexene ring.
4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide: Substitutes chlorine for bromine.
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide: Replaces the naphthalene ring with a benzene ring.
Uniqueness
The presence of both a bromine atom and a cyclohexene moiety in 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide provides unique reactivity and binding properties compared to its analogs. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h4-6,8-11,20H,1-3,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXFSYDIHKUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B2435178.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2435181.png)

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2435187.png)


![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2435190.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2435194.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2435197.png)
![2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2435198.png)


